molecular formula C18H6F33O4P B13409479 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluoro dihydrogen phosphate CAS No. 94200-55-2

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluoro dihydrogen phosphate

Cat. No.: B13409479
CAS No.: 94200-55-2
M. Wt: 944.2 g/mol
InChI Key: WCIJLILUIZUGMK-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl dihydrogen phosphate is a highly fluorinated compound. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl dihydrogen phosphate typically involves the reaction of a fluorinated alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl dihydrogen phosphate can undergo various chemical reactions, including:

    Substitution Reactions: The phosphate group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of fluorinated alcohol and phosphoric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with common acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) being used.

Major Products

    Substitution Reactions: The major products depend on the substituent introduced, but typically include a new fluorinated compound and a byproduct such as a halide salt.

    Hydrolysis: The primary products are fluorinated alcohol and phosphoric acid.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

    Biology: Employed in the study of membrane proteins due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the production of non-stick coatings and water-repellent materials.

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl dihydrogen phosphate exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The compound’s fluorinated tail interacts with hydrophobic regions, while the phosphate group can form hydrogen bonds or ionic interactions with other molecules. This dual functionality allows it to act as a surfactant or emulsifier in various applications.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl methacrylate: Similar in structure but with a methacrylate group instead of a phosphate group.

    3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl sulfonate: Contains a sulfonate group, offering different chemical reactivity.

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl dihydrogen phosphate is unique due to its combination of a highly fluorinated tail and a phosphate group. This combination provides both hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

94200-55-2

Molecular Formula

C18H6F33O4P

Molecular Weight

944.2 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl dihydrogen phosphate

InChI

InChI=1S/C18H6F33O4P/c19-3(20,1-2-55-56(52,53)54)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)17(47,48)18(49,50)51/h1-2H2,(H2,52,53,54)

InChI Key

WCIJLILUIZUGMK-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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